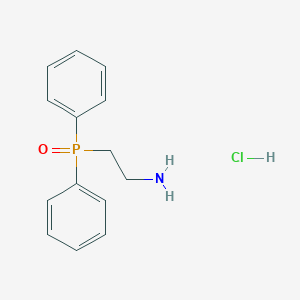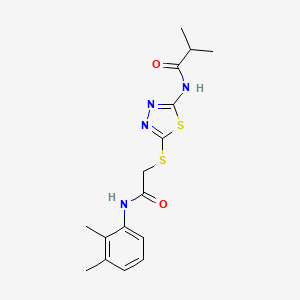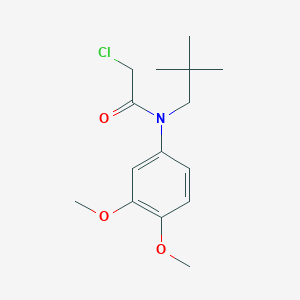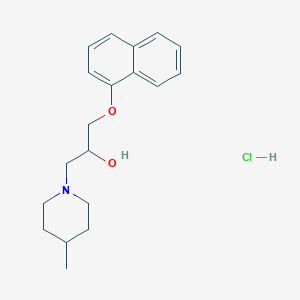
2-Diphenylphosphorylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is widely used in scientific research due to its potential biological activities and diverse applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes in the body .
Mode of Action
This can result in changes in cellular processes and physiological responses .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and changes in cell proliferation .
Action Environment
The action, efficacy, and stability of 2-Diphenylphosphorylethanamine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphorylethanamine;hydrochloride typically involves the reaction of diphenylphosphine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphorylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The compound can undergo substitution reactions where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include diphenylphosphine oxide, diphenylphosphine, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Diphenylphosphorylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Diphenylphosphorylethanamine;hydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the phosphoryl group and the ethanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-diphenylphosphorylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NOP.ClH/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10H,11-12,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBFKDCIKVEQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)
![2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2942440.png)
![2-chloro-N-[5-(2-chloropyridine-4-amido)-1H-indazol-3-yl]pyridine-4-carboxamide](/img/structure/B2942441.png)




![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2942450.png)

![6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B2942456.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2942459.png)
